molecular formula C8H4F4O3 B13077089 2-(Difluoromethoxy)-3,5-difluorobenzoic acid

2-(Difluoromethoxy)-3,5-difluorobenzoic acid

Cat. No.: B13077089
M. Wt: 224.11 g/mol
InChI Key: GTXDJLJMBDKQGB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3,5-difluorobenzoic acid ( 1214332-98-5) is a fluorinated aromatic compound with the molecular formula C 8 H 4 F 4 O 3 and a molecular weight of 224.11 g/mol [ citation:1 ]. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both a carboxylic acid functional group and a difluoromethoxy moiety on the benzoic acid scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals where the difluoromethoxy group is known to enhance metabolic stability and modulate lipophilicity [ citation:5 ]. As a For Research Use Only product, it is intended for use by technically qualified individuals in laboratory settings. This product is strictly not for diagnostic, therapeutic, or any other human or veterinary use [ citation:4 ]. All research and development activities utilizing this compound must be conducted in accordance with applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

2-(difluoromethoxy)-3,5-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14)

InChI Key

GTXDJLJMBDKQGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated benzoic acids under palladium catalysis . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-3,5-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

3,5-Difluorobenzoic Acid (C₇H₄F₂O₂)

  • Structure : Fluorine atoms at the 3- and 5-positions.
  • Acidity: The electron-withdrawing fluorine substituents enhance acidity (pKa ~2.1–2.5) compared to benzoic acid (pKa ~4.2). This property makes it a stable ligand in metal-catalyzed reactions, as seen in manganese(III) complexes where it dissociates slower than non-fluorinated analogs .
  • Applications : Used in catalytic systems and as a precursor for agrochemical intermediates (e.g., 5-bromo-2,4-difluorobenzoic acid) .

4-(Difluoromethoxy)benzoic Acid (C₈H₆F₂O₃)

  • Structure : Difluoromethoxy group at the 4-position.
  • Physical Properties : Higher melting point (168–171°C) compared to 3,5-difluorobenzoic acid (mp ~164–166°C), likely due to symmetry differences .
  • Reactivity : The para-substituted difluoromethoxy group may reduce steric hindrance in coupling reactions compared to ortho-substituted analogs.

3,5-Difluoro-2-(trifluoromethoxy)benzoic Acid (C₈H₃F₅O₃)

  • Structure : Trifluoromethoxy (-OCF₃) group at the 2-position.
  • Electronic Effects : The stronger electron-withdrawing -OCF₃ group further lowers pKa compared to -OCF₂H, enhancing acidity.
  • Synthesis : Reported 55% yield via electrophilic substitution, with regioselectivity influenced by fluorine substituents .

Functional Group Variations

3,5-Difluoro-2-methoxybenzoic Acid (C₈H₆F₂O₃)

  • Structure : Methoxy (-OCH₃) instead of difluoromethoxy at the 2-position.
  • Comparison : The methoxy group is less electron-withdrawing than -OCF₂H, resulting in weaker acidity and lower thermal stability (mp 164–166°C vs. target compound’s estimated higher mp) .

2,4-Difluorobenzoic Acid (C₇H₄F₂O₂)

  • Structure : Fluorine atoms at the 2- and 4-positions.
  • Reactivity : Used to synthesize 5-bromo-2,4-difluorobenzoic acid (93–99% purity), highlighting its utility in halogenation reactions .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) pKa (Estimated) Key Applications
2-(Difluoromethoxy)-3,5-difluorobenzoic acid C₈H₄F₄O₃ 232.11 N/A ~1.8–2.3* Pharmaceutical synthesis
3,5-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 164–166 2.1–2.5 Catalysis, agrochemicals
4-(Difluoromethoxy)benzoic acid C₈H₆F₂O₃ 188.13 168–171 ~2.0–2.4 Material science
3,5-Difluoro-2-(trifluoromethoxy)benzoic acid C₈H₃F₅O₃ 258.10 N/A ~1.5–1.9 High-performance polymers

*Estimated based on substituent effects.

Biological Activity

2-(Difluoromethoxy)-3,5-difluorobenzoic acid is a fluorinated organic compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure, characterized by a difluoromethoxy group and multiple fluorine substituents, enhances its biological activity and chemical stability. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H6F4O3
  • Molecular Weight : 224.11 g/mol

The presence of fluorine atoms in the compound contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Research indicates that this compound influences various cellular processes. It is known to interact with several biological pathways, including:

  • Cell Viability Modulation : Studies have shown that this compound can affect the viability of cancer cell lines under different conditions, suggesting its potential as an anticancer agent.
  • Inhibition of Signaling Pathways : The compound has been reported to inhibit pathways such as TGF-β1-induced signaling in lung cells, which is crucial in processes like epithelial-mesenchymal transition (EMT) and fibrosis .

In Vitro Studies

In vitro experiments have demonstrated the compound's efficacy in reducing cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • A549 and H1299 Cells : Treatment with this compound resulted in decreased viability of these lung cancer cell lines when exposed to TGF-β1 . The results indicated a dose-dependent response with significant reductions observed at concentrations of 50 µM and above.

Pulmonary Fibrosis Model

A study investigated the effects of this compound on pulmonary fibrosis in a rat model induced by bleomycin. Key findings included:

  • Weight Loss Mitigation : The compound improved body weight retention compared to control groups.
  • Inflammation Reduction : Histological analysis revealed decreased lung inflammation and fibrosis markers, such as α-SMA and hydroxyproline levels .
ParameterControl GroupDGM Treatment (30 mg/kg)DGM Treatment (60 mg/kg)
Body Weight Change (%)-15%-5%-2%
Lung Inflammation ScoreHighModerateLow
Collagen Content (mg/g)12.48.14.5

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Difluoromethoxy)-2,5-difluorobenzoic acidC8H4F4O3Similar applications as an anti-inflammatory agent
2-(Difluoromethoxy)-5-fluorobenzoic acidC8H5F3O3Exhibits distinct biological activities due to structural variations

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